Home > Products > Screening Compounds P60097 > 2-(Phosphonomethyl)pentanedioic acid
2-(Phosphonomethyl)pentanedioic acid - 173039-10-6

2-(Phosphonomethyl)pentanedioic acid

Catalog Number: EVT-278838
CAS Number: 173039-10-6
Molecular Formula: C6H11O7P
Molecular Weight: 226.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a synthetic, highly potent and selective inhibitor of the enzyme Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked L-amino dipeptidase (NAALADase) [, , ]. This enzyme is responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG), a neuropeptide involved in regulating glutamate levels in the nervous system [, , ]. GCPII is also highly expressed in prostate cancer cells and tumor neovasculature, making it a target for cancer diagnosis and therapy [, , ]. 2-PMPA serves as a valuable research tool in understanding the role of GCPII in various neurological diseases, cancer, and tumor development.

Future Directions
  • Development of Prodrugs: Continued efforts to develop prodrugs with improved pharmacokinetic properties, such as increased bioavailability and brain penetration [].

N-Acetyl-Aspartyl-Glutamate (NAAG)

  • Compound Description: NAAG is an abundant neuropeptide found in the mammalian central nervous system. It acts as an agonist at group II metabotropic glutamate receptors (mGluR2/3) and is hydrolyzed by glutamate carboxypeptidase II (GCPII), also known as NAALADase, to produce N-acetylaspartate (NAA) and glutamate. []
  • Relevance: NAAG is the natural substrate of GCPII, the enzyme that 2-PMPA potently inhibits. [] By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG, leading to increased NAAG levels and potentially enhancing its neuroprotective effects. []

4,4'-Phosphinicobis(butane-1,3-dicarboxylic acid) (PBDA)

  • Compound Description: PBDA is a potent and selective inhibitor of GCPII. [] Like 2-PMPA, it is a phosphonic acid derivative. []
  • Relevance: PBDA shares structural similarities with 2-PMPA, particularly the presence of the phosphonic acid group, which is crucial for binding to the active site of GCPII. [] Both compounds exhibit similar inhibitory effects on GCPII activity. []

(S)-2-[3-[(R)-1-Carboxy-2-mercaptoethyl]ureido-pentanedioic acid (Cys-CO-Glu)

  • Compound Description: Cys-CO-Glu is a PSMA-targeting compound that served as a basis for designing novel PSMA probes. []
  • Relevance: While structurally distinct from 2-PMPA, Cys-CO-Glu demonstrates affinity for PSMA, showcasing another class of compounds capable of interacting with this target. [] This highlights the potential for developing diverse PSMA inhibitors, with different binding modes and pharmacological profiles compared to 2-PMPA. []

[(123)I]IGLCE

  • Compound Description: [(123)I]IGLCE is a radioiodinated derivative of Cys-CO-Glu, designed for SPECT imaging of PSMA-positive tumors. []
  • Relevance: This compound demonstrates the feasibility of developing radiolabeled PSMA inhibitors for imaging purposes. [] While 2-PMPA itself is not radiolabeled, its derivatives or analogs could potentially be developed as imaging agents. []

MIP-1072

  • Compound Description: MIP-1072, chemically defined as (S)-2-(3-((S)-1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid, is a potent, small molecule PSMA inhibitor. [] Radiolabeling with Iodine-123 makes it suitable for imaging studies. []
  • Relevance: This compound, along with others in the MIP series, highlight the effectiveness of glutamate-urea-lysine analogues as PSMA inhibitors. [] They differ structurally from 2-PMPA but target the same enzyme, indicating alternative scaffolds for PSMA inhibition. []

MIP-1095

  • Compound Description: MIP-1095, (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is another potent small-molecule PSMA inhibitor structurally similar to MIP-1072. [] It also demonstrates high affinity for PSMA and is suitable for radiolabeling. []
  • Relevance: Similar to MIP-1072, this compound exemplifies the efficacy of glutamate-urea-lysine analogues in targeting PSMA, offering a distinct structural class compared to 2-PMPA. []

11C-MCG

  • Compound Description: 11C-MCG, or 11C-(S)-2-[3-((R)-1-carboxy-2-methylsulfanyl-ethyl)-ureido]-pentanedioic acid, is a radiolabeled, asymmetric urea derivative and a potent GCPII inhibitor. [] Developed for PET imaging, it displays high selectivity for GCPII in the kidneys. []
  • Relevance: 11C-MCG underscores the successful application of radiolabeling techniques to develop imaging probes targeting GCPII, the enzyme inhibited by 2-PMPA. [] Although structurally different, both compounds bind to and inhibit GCPII, making 11C-MCG valuable for studying GCPII distribution and function in vivo. []

JHU-2545

  • Compound Description: JHU-2545 is a tri-alkoxycarbonyloxy alkyl (TrisPOC) prodrug of 2-PMPA. [] This prodrug strategy aims to enhance the delivery of 2-PMPA to salivary glands and kidneys, mitigating the off-target effects of PSMA-targeted radiotherapy. []
  • Relevance: JHU-2545 is directly designed to overcome the limitations of 2-PMPA in PSMA-targeted radiotherapy. [] By selectively shielding the salivary glands and kidneys from radiation, JHU-2545 enhances the safety and efficacy profile of this therapeutic approach. []
Classification

2-PMPA is classified as a phosphonic acid derivative. Its chemical structure includes two carboxylic acid groups and a phosphonomethyl group, which contributes to its biological activity. The compound's IUPAC name reflects its structural components: 2-(phosphonomethyl)pentanedioic acid.

Synthesis Analysis

The synthesis of 2-PMPA can be achieved through several methods, primarily involving the resolution of racemic intermediates and subsequent oxidation steps. A notable method involves:

  1. Starting Material: The synthesis often begins with the racemic 2-(hydroxyphosphinoylmethyl)pentanedioic acid dibenzyl ester.
  2. Resolution: This intermediate is resolved using chiral amines such as yohimbine or (S)-α-methylbenzylamine to obtain optically pure enantiomers.
  3. Oxidation: The resolved phosphinic acid is then oxidized to form the phosphonic acid.
  4. Catalytic Hydrogenolysis: This step is crucial for removing protecting groups and obtaining the final product with high purity.
Molecular Structure Analysis

The molecular structure of 2-(phosphonomethyl)pentanedioic acid includes:

  • Chemical Formula: C6_6H11_{11}O7_7P
  • Molecular Weight: Approximately 210.12 g/mol
  • Functional Groups: Two carboxylic acid groups (-COOH) and one phosphonic group (-PO(OH)2_2).
  • 3D Configuration: The compound features a central pentanedioic backbone with a phosphonomethyl substituent at the second carbon position.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

2-PMPA participates in various chemical reactions primarily due to its reactive phosphonic and carboxylic groups. Key reactions include:

  • Inhibition of GCP II: The primary biochemical reaction involves the binding of 2-PMPA to the active site of GCP II, leading to inhibition of enzyme activity.
  • Esterification Reactions: The carboxylic groups can undergo esterification with alcohols under acidic or basic conditions, forming prodrugs that enhance bioavailability.
  • Hydrolysis: The phosphonic acid can be hydrolyzed under specific conditions, releasing free phosphonic acid that retains biological activity .
Mechanism of Action

The mechanism by which 2-PMPA exerts its biological effects involves:

  1. Binding to GCP II: The phosphonate group chelates a zinc ion at the enzyme's active site, which is crucial for its catalytic function.
  2. Inhibition of Substrate Hydrolysis: By occupying the active site, 2-PMPA prevents the hydrolysis of N-acetylaspartylglutamate into glutamate and N-acetylaspartate, effectively reducing glutamate levels in the synaptic cleft.
  3. Therapeutic Effects: This inhibition is beneficial in conditions characterized by excitotoxicity due to excess glutamate, providing neuroprotective effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(phosphonomethyl)pentanedioic acid include:

These properties are essential for understanding its behavior in biological systems and during formulation for therapeutic use .

Applications

The applications of 2-(phosphonomethyl)pentanedioic acid are primarily in pharmacology and medicinal chemistry:

  1. Neurological Disorders Treatment: Used as a potential therapeutic agent for conditions like stroke, amyotrophic lateral sclerosis, and chronic pain management due to its ability to modulate glutamate levels.
  2. Research Tool: Serves as a valuable tool in biochemical research for studying glutamate signaling pathways and GCP II function.
  3. Prodrug Development: Ongoing research focuses on developing prodrugs that enhance the delivery and efficacy of 2-PMPA across biological barriers, particularly the blood-brain barrier .
Introduction to 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA)

Chemical Identity and Structural Characteristics

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a structurally unique molecule characterized by a C5 dicarboxylate backbone with a phosphonomethyl group at the C2 position. Its molecular formula is C6H11O7P, with a molecular weight of 226.12 g/mol and a CAS registry number of 173039-10-6 [5] [6]. The compound features four acidic functional groups: two carboxylates (α- and γ-positions of the glutarate chain) and one phosphonate, resulting in high polarity (calculated log P = -1.14) and zwitterionic character at physiological pH [1] [7]. This multi-anionic nature dictates its physicochemical behavior, including high water solubility (>28 mg/mL) and poor membrane permeability [5]. The phosphonate group serves as a potent zinc-chelating moiety, which is critical for its enzymatic inhibition mechanism, while the glutarate moiety mimics the glutamate substrate of its target enzyme [1] [3].

Table 1: Physicochemical Properties of 2-PMPA

PropertyValue
Molecular FormulaC6H11O7P
Molecular Weight226.12 g/mol
CAS Number173039-10-6
Ionization StateTetra-anionic at pH 7.4
Water Solubility≥28 mg/mL (123.83 mM)
Calculated log P-1.14
pKa (estimated)pKa1 ~1.5 (phosphonate), pKa2~2.8 (γ-carboxyl), pKa3~4.2 (α-carboxyl), pKa4~8.5 (phosphonate)

Historical Development and Discovery as a Glutamate Carboxypeptidase II (GCPII) Inhibitor

2-PMPA was first reported in 1996 as part of a systematic effort to develop potent inhibitors of glutamate carboxypeptidase II (GCPII), also known as NAALADase (N-acetylated α-linked acidic dipeptidase) [2] [8]. Its discovery emerged from structure-activity relationship (SAR) studies focusing on phosphinate transition-state analogs of glutamate. 2-PMPA demonstrated unprecedented potency against GCPII, exhibiting an IC50 of 300 pM in enzymatic assays, which represented a 1000-fold improvement over earlier inhibitors like 2-(phosphonoethyl)pentanedioic acid (2-PEPA) [1] [9]. This potency arises from optimal interaction with the GCPII active site: The phosphonate group chelates the catalytic zinc ions, while the pentanedioic acid backbone occupies the S1' glutamate-binding pocket [3] [7]. Importantly, 2-PMPA showed exceptional selectivity, with no significant activity against over 100 other receptors, ion channels, transporters, or enzymes, including various glutamatergic targets like NMDA, AMPA, and metabotropic glutamate receptors [2] [8].

Role in Medicinal Chemistry: Bridging Phosphonate Therapeutics and Neuropharmacology

2-PMPA occupies a unique niche in medicinal chemistry as a benchmark compound that bridges phosphonate-based enzyme inhibition with neuropharmacological applications. Phosphonates are bioisosteres of phosphates and carboxylates, providing metabolic stability and high-affinity metal chelation, but they suffer from poor bioavailability due to their permanent negative charge [1] [9]. 2-PMPA exemplifies these challenges and opportunities. Its phosphonate group enables picomolar inhibition of GCPII, a key regulator of synaptic glutamate. By inhibiting the hydrolysis of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG), 2-PMPA simultaneously reduces glutamate release and increases NAAG-mediated activation of presynaptic mGluR3 receptors, providing dual modulation of excitatory neurotransmission [3] [8]. This mechanism has made 2-PMPA an indispensable research tool for validating GCPII as a therapeutic target across neurological, psychiatric, and oncological conditions, driving extensive prodrug development efforts to overcome its pharmacokinetic limitations [1] [7] [9].

Properties

CAS Number

173039-10-6

Product Name

2-(Phosphonomethyl)pentanedioic acid

IUPAC Name

2-(phosphonomethyl)pentanedioic acid

Molecular Formula

C6H11O7P

Molecular Weight

226.12 g/mol

InChI

InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)

InChI Key

ISEYJGQFXSTPMQ-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(CP(=O)(O)O)C(=O)O

Synonyms

PMPA (NAALADase inhibitor); 2-(Phosphonomethyl)pentane-1,5-dioic Acid

Canonical SMILES

C(CC(=O)O)C(CP(=O)(O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.